2,3-Dihydroxybenzenesulfonic acid
Overview
Description
2,3-Dihydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H6O5S. It is a dihydroxybenzenesulfonic acid in which the hydroxy groups are located at positions 2 and 3 on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroxybenzenesulfonic acid can be synthesized through the sulfonation of resorcinol, which is a dihydroxybenzene. The reaction is typically carried out in the presence of sulfuric acid or oleum at elevated temperatures . The resulting product is then neutralized with sodium hydroxide to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of an aqueous solution of an appropriate dihydroxybenzene disulfonic acid with large quantities of spent sulfuric acid. An alkali metal or ammonium base is then added to precipitate the dialkali dihydroxybenzene disulfonates from the solution while maintaining a strongly acidic condition .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxybenzenesulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur in the presence of reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,3-Dihydroxybenzenesulfonic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Biology: The compound has antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.
Medicine: Its potential therapeutic applications are being explored, particularly in the treatment of diseases associated with oxidative stress.
Industry: It is used in the production of organic pigments, dyes, and cosmetics.
Mechanism of Action
The mechanism by which 2,3-Dihydroxybenzenesulfonic acid exerts its effects involves its ability to bind and chelate metal ions, particularly iron. This binding can influence various biochemical pathways, including those related to oxidative stress and cellular metabolism . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxybenzenesulfonic acid
- 2,5-Dihydroxybenzenesulfonic acid
- 2,6-Dihydroxybenzenesulfonic acid
Uniqueness
2,3-Dihydroxybenzenesulfonic acid is unique due to the specific positions of its hydroxy groups, which confer distinct chemical and physical properties. This positional isomerism affects its reactivity and interactions with other molecules, making it suitable for specific applications that other isomers may not be able to fulfill .
Properties
IUPAC Name |
2,3-dihydroxybenzenesulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3,7-8H,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYDKJOUEPFKMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988879 | |
Record name | 2,3-Dihydroxybenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00988879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35857-70-6, 6917-79-9 | |
Record name | 2,3-Dihydroxybenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35857-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydroxybenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00988879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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